

Compound of Interest

Compound Name: 2-Isonitrosoacetophenone

Cat. No.: B7766887

An In-Depth Technical Guide to **2-Isonitrosoacetophenone** (CAS: 532-54-7): Properties, Spectroscopy, and Applications

Introduction

2-Isonitrosoacetophenone, also known as phenylglyoxaldoxime, is a versatile organic compound with the chemical formula $C_8H_7NO_2$.^[1] It serves a chemical sciences.

Chemical Identity and Physicochemical Properties

2-Isonitrosoacetophenone is structurally characterized by an acetophenone core functionalized with an oxime group at the alpha position. This arra

Table 1: Physicochemical Properties of **2-Isonitrosoacetophenone**

Property
CAS Number
Molecular Formula
Molecular Weight
IUPAC Name
Synonyms
Appearance
Melting Point
Storage Temperature
SMILES

```
graph "2_Isonitrosoacetophenone_Structure" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];
```

```
// Define nodes with positions
C1 [pos="0,1.5!", label="C"];
C2 [pos="-1.3,0.75!", label="C"];
C3 [pos="-1.3,-0.75!", label="C"];
C4 [pos="0,-1.5!", label="C"];
C5 [pos="1.3,-0.75!", label="C"];
C6 [pos="1.3,0.75!", label="C"];
C7 [pos="2.6,1.5!", label="C"];
C8 [pos="3.9,0.75!", label="C"];
```

```
01 [pos="2.6,2.6!", label="O"];
N1 [pos="5.2,1.5!", label="N"];
02 [pos="6.5,0.75!", label="O"];
H1 [pos="7.5,1.25!", label="H"];

// Aromatic Ring Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituent Bonds
C6 -- C7;
C7 -- C8;
C7 -- 01 [style=filled, penwidth=2.5];
C8 -- N1 [style=filled, penwidth=2.5];
N1 -- 02;
02 -- H1;

// Aromatic circle (approximated with nodes)
node [shape=point, width=0.01, height=0.01, color="#5F6368"];
p1 [pos="0,0!"];
} ``
Caption: Molecular structure of 2-Isonitrosoacetophenone.
```

Synthesis and Reactivity

A common and efficient method for the synthesis of **2-isonitrosoacetophenone** involves the nitrosation of aceto

```
graph "Synthesis_Workflow" {
    rankdir="LR";
    graph [splines=ortho, nodesep=0.6];
    node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
    edge [color="#4285F4", arrowhead="normal", penwidth=1.5];

    // Nodes
    Start [label="Acetophenone\n(Starting Material)", fillcolor="#FBBC05"];
    Reagent [label="+ Amyl Nitrite\n+ Base (e.g., NaOEt)"];
    Intermediate [label="Enolate Formation\n(Nucleophile)"];
    Reaction [label="Nucleophilic Attack\non Nitrosating Agent", shape=ellipse, fillcolor="#FFFFFF"];
    Product [label="2-Isonitrosoacetophenone\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
    End [shape=point, width=0.1];

    // Edges
    Start -.-> Reagent [style=dotted];
```

```
Reagent -> Intermediate;  
Intermediate -> Reaction;  
Reaction -> Product;  
Product -> End [arrowhead=none];  
}
```

Caption: Conceptual workflow for the synthesis of **2-Isonitrosoacetophenone**.

Spectroscopic Characterization

The unique arrangement of functional groups in **2-isonitrosoacetophenone** gives rise to a distinct spectroscopic

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the key functional groups. The presence of the hydroxyl (

Table 2: Key IR Absorption Bands for **2-Isonitrosoacetophenone**

Wavenumber (cm ⁻¹)
~3400-3300
~1650-1700
~1600-1620
~930-960

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure, including the stereochemi

The proton NMR spectrum reveals distinct signals for the aromatic, methine, and hydroxyl protons. The chemical
[7]

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Environment
Aromatic Protons (C ₆ H ₅)
Methine Proton (=CH)
Oxime Proton (N-OH)

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbonyl and imine carbons are signif.

Table 4: ¹³C NMR Chemical Shifts

Carbon Environment
Carbonyl (C=O)
Imine (C=N)
Aromatic (C ₆ H ₅)
Aromatic (C-ipso)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation |

Table 5: Key Fragments in the Mass Spectrum of **2-Isonitrosoacetophenone**

m/z
149
105
77
51

Key Applications in Research and Development

The unique chemical structure of **2-isonitrosoacetophenone** makes it a valuable tool in several scientific domains:

-

Organic Synthesis: It is a foundational building block for synthesizing more complex molecules, including various pharmaceuticals and agrochemicals.

[1]* Coordination Chemistry: The oxime and carbonyl groups act as excellent chelating agents for a variety of transition metal ions.

[1]* Analytical Chemistry: Its ability to form colored complexes with certain metal ions, such as ferrous ions, makes it useful in colorimetric assays.

[1][2]* Biological Research: The molecule and its derivatives are explored in drug discovery research, for example, as potential inhibitors of certain enzymes.

[1]

Experimental Protocol: NMR Sample Preparation

To ensure high-quality, reproducible NMR data, proper sample preparation is paramount. The choice of deuterated solvent and concentration is critical.

Step-by-Step Protocol:

-

Weighing: Accurately weigh 5-10 mg of **2-isonitrosoacetophenone** directly into a clean, dry vial.

-

Rationale: This amount provides sufficient concentration for a strong signal in a standard 5 mm NMR tube with 0.5-0.6 mL of solvent.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

◦

Rationale: DMSO- d_6 is a polar aprotic solvent that effectively solubilizes the compound and slows down the

•

Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogen

•

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

•

Analysis: Place the NMR tube in the spectrometer. Acquire a standard 1H spectrum, followed by a ^{13}C spectrum

Conclusion

2-Isonitrosoacetophenone is a compound of significant interest due to its versatile reactivity and broad appl:

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